3-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid
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Overview
Description
3-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is a complex organic compound with a unique structure that includes an amino group, a benzoic acid moiety, and a piperidin-1-ylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid typically involves multiple steps. One common method includes the reaction of 4-(piperidin-1-ylsulfonyl)aniline with a suitable benzoic acid derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium carbonate and a solvent like dioxane or water. The mixture is heated to temperatures between 70-80°C to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency and yield .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Mechanism of Action
The compound exerts its effects primarily through the inhibition of enzymes such as dihydrofolate reductase (DHFR). This inhibition disrupts the folate pathway, which is crucial for DNA synthesis and cell division. The compound binds to the active site of the enzyme, preventing the conversion of dihydrofolate to tetrahydrofolate, thereby inhibiting cell proliferation .
Comparison with Similar Compounds
4-(Piperidin-1-ylsulfonyl)aniline: Shares the piperidin-1-ylsulfonyl group but lacks the benzoic acid moiety.
N4-substituted sulfonamides: These compounds also contain sulfonamide groups and exhibit similar biological activities.
Uniqueness: 3-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-amino-5-(4-piperidin-1-ylsulfonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c19-16-11-14(10-15(12-16)18(21)22)13-4-6-17(7-5-13)25(23,24)20-8-2-1-3-9-20/h4-7,10-12H,1-3,8-9,19H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKFKUIOZYXCNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692373 |
Source
|
Record name | 5-Amino-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261917-13-8 |
Source
|
Record name | 5-Amino-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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